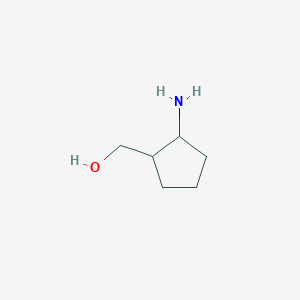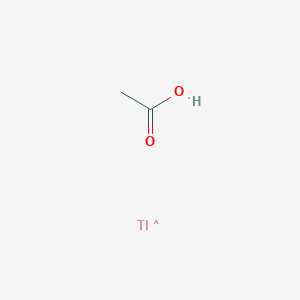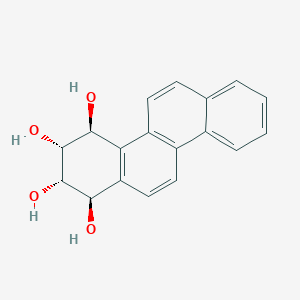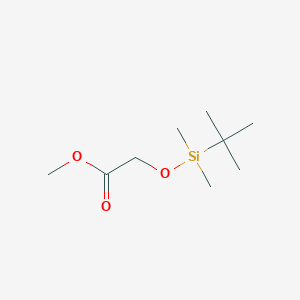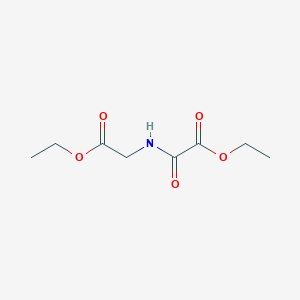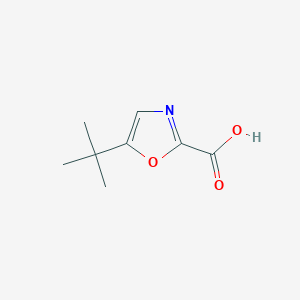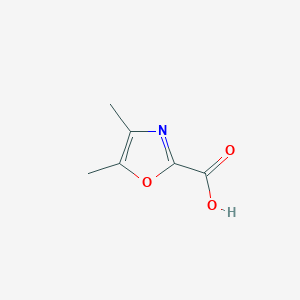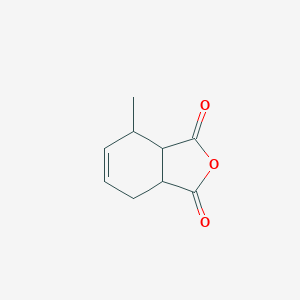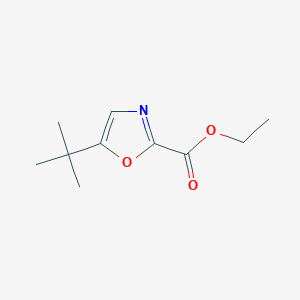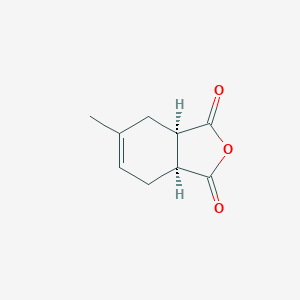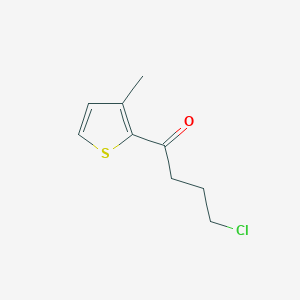
4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one is a compound that has been explored in various synthetic and analytical chemistry studies. Its relevance spans from being a precursor in synthesizing heterocyclic compounds to its role in studying chemical reactions and properties.
Synthesis Analysis
The synthesis of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one and related compounds involves cross-coupling reactions, showcasing a self-sorting tandem reaction mechanism. A notable method involves the reaction of aryl methyl ketones in the presence of copper(II) oxide, iodine, and dimethyl sulfoxide, leading to derivatives with potential applications in creating furans, pyrroles, thiophenes, and other heterocycles (Yin et al., 2008).
Molecular Structure Analysis
Molecular structure characterization of compounds related to 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one has been performed using techniques like X-ray diffraction, revealing insights into their geometric configuration, intermolecular interactions, and crystalline structures (Salian et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one derivatives has been explored in the context of synthesizing anti-inflammatory compounds, highlighting the influence of substituents on activity. The introduction of lipophilic groups and the manipulation of side chains have been found crucial for achieving desired biological activities (Goudie et al., 1978).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and stability, have been analyzed through experimental and computational methods. For instance, the crystal and molecular structure analysis of derivatives provides insights into their stability and potential interactions in solid form (Gudennavar et al., 2014).
Applications De Recherche Scientifique
Environmental Contamination and Remediation
Research on similar chlorinated organic compounds, such as chlorophenols and other chlorinated herbicides, has highlighted their environmental persistence and toxic effects. These studies have led to the development of remediation strategies to mitigate their impact on ecosystems and human health. For instance, the sorption of phenoxy herbicides to soil and organic matter has been extensively reviewed, suggesting that organic matter and iron oxides are relevant sorbents for these compounds (Werner, Garratt, & Pigott, 2012). This area of research could be relevant for "4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one" in understanding its environmental fate and developing remediation techniques.
Industrial Wastewater Treatment
The treatment of wastewater from the pesticide and pharmaceutical industries, which often contains a complex mixture of toxic pollutants, has been the subject of research aiming to improve the efficiency of biological and chemical treatment processes. Studies have shown that combinations of biological processes and activated carbon can effectively remove a wide range of pollutants (Goodwin et al., 2018). This suggests potential applications in treating effluents containing "4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one" or similar compounds.
Propriétés
IUPAC Name |
4-chloro-1-(3-methylthiophen-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-7-4-6-12-9(7)8(11)3-2-5-10/h4,6H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDFZLRXPWTDAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
